ZnAF-2F DA
Overview
Description
ZnAF-2F DA is an intracellular Zn2+ probe . It is a cell-permeable diacetyl derivative of ZnAF-2F . It is used to measure changes in intracellular Zn2+ in cultured cells and hippocampal slices .
Synthesis Analysis
ZnAF-2F DA is synthesized as a diacetyl derivative of ZnAF-2F . It can permeate through the cell membrane and is hydrolyzed by esterase in the cytosol to yield ZnAF-2F .Molecular Structure Analysis
The molecular formula of ZnAF-2F DA is C38H30F2N4O7 . The molecular weight is 692.7 g/mol .Chemical Reactions Analysis
ZnAF-2F DA can permeate through the cell membrane and is hydrolyzed by esterase in the cytosol to yield ZnAF-2F .Physical And Chemical Properties Analysis
ZnAF-2F DA has a molecular weight of 692.7 g/mol . It is a solid substance .Scientific Research Applications
Zinc Ion Sensing and Imaging
ZnAF-2F DA is primarily employed as a fluorescent probe for detecting and quantifying zinc ions (Zn²⁺) within biological systems. Its high sensitivity and nanomolar dissociation constants (Kᵈ) make it ideal for monitoring intracellular Zn²⁺ levels. Researchers use ZnAF-2F DA to visualize Zn²⁺ dynamics in living cells, tissues, and even brain slices .
Intracellular Zn²⁺ Chelation Studies
ZnAF-2F DA also serves as a tool for investigating Zn²⁺ chelation strategies. Researchers can explore how various ligands interact with Zn²⁺, potentially influencing cellular processes. By studying ZnAF-2F DA behavior in the presence of chelators, scientists gain insights into Zn²⁺ coordination chemistry.
Improvement and Biological Applications of Fluorescent Probes for Zinc, ZnAFs
Mechanism of Action
Target of Action
The primary target of ZnAF-2F DA is the zinc ion (Zn2+) . Zinc is the second most abundant transition metal in the body and plays essential roles as a catalytic, structural, and regulatory ion . It is involved in various biological processes such as homeostasis, immune responses, oxidative stress, apoptosis, and aging .
Mode of Action
ZnAF-2F DA is a cell-permeable diacetyl derivative of ZnAF-2F . It is a fluorescent reagent with a strong affinity to zinc ions, making it suitable for the detection of low concentrations of zinc ions . The compound interacts with its target (Zn2+) by binding to it, which can be specifically detected due to the strong affinity of ZnAF-2F DA to zinc ions (dissociation constant: 2.7nM) .
Biochemical Pathways
Zinc ions are involved in numerous biochemical pathways. They play a crucial role in homeostasis, immune responses, oxidative stress, apoptosis, and aging . Zinc has also been proposed to function as a conventional neurotransmitter for the presynaptic neuron and as a transmembrane signal to traverse the postsynaptic neuron .
Pharmacokinetics
ZnAF-2F DA is a cell-permeable compound . It is hydrolyzed by esterase in the cytosol to yield the metabolite ZnAF-2F, which is retained within the cell . This property allows the compound to measure changes in intracellular Zn2+ in cultured cells and hippocampal slices .
Result of Action
The interaction of ZnAF-2F DA with zinc ions results in the detection of low concentrations of zinc ions . This is due to the strong affinity of ZnAF-2F DA to zinc ions, which allows the specific detection of the sample zinc ion . The low background fluorescence of ZnAF-2F DA supersensitizes the visualization for in vivo sample zinc ion .
Action Environment
The action of ZnAF-2F DA is influenced by various environmental factors. For instance, the fluorescence of ZnAF-2F DA can be affected by substances like BSA, phenol red, and amines, and thus must be used with caution . Furthermore, the compound should be protected from light and kept under inert gas . After opening, aliquots should be prepared and stored at -20°C .
Safety and Hazards
ZnAF-2F DA should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .
properties
IUPAC Name |
[6'-acetyloxy-6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30F2N4O7/c1-22(45)48-35-18-33-29(16-31(35)39)38(30-17-32(40)36(49-23(2)46)19-34(30)50-33)28-15-24(9-10-27(28)37(47)51-38)43-13-14-44(20-25-7-3-5-11-41-25)21-26-8-4-6-12-42-26/h3-12,15-19,43H,13-14,20-21H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACIJZVSTOSGHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O4)F)OC(=O)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30F2N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ZnAF-2F DA |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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